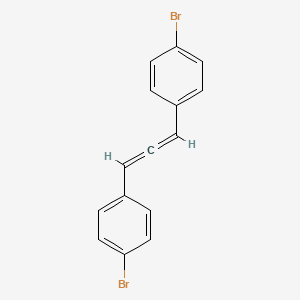
(S)-2-phenyl-2,5-dihydrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-phenyl-2,5-dihydrofuran is an organic compound characterized by a furan ring with a phenyl group attached to the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-phenyl-2,5-dihydrofuran typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as phenylacetaldehyde and 1,3-butadiene.
Cyclization Reaction: The key step involves a cyclization reaction where phenylacetaldehyde reacts with 1,3-butadiene under acidic conditions to form the furan ring.
Chiral Resolution: To obtain the (S)-enantiomer, chiral resolution techniques such as chromatography or the use of chiral catalysts are employed.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(S)-2-phenyl-2,5-dihydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenyl-substituted furanones.
Reduction: Reduction reactions can convert the furan ring into a tetrahydrofuran ring.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts acylation and alkylation reactions are commonly used, with reagents such as aluminum chloride (AlCl₃) as the catalyst.
Major Products
Oxidation: Phenyl-substituted furanones.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various phenyl-substituted derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
(S)-2-phenyl-2,5-dihydrofuran is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies due to its structural similarity to biologically active molecules.
Medicine
The compound has shown promise in medicinal chemistry as a scaffold for the development of new drugs, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound is used in the synthesis of polymers and materials with unique properties, such as enhanced thermal stability and mechanical strength.
Mechanism of Action
The mechanism by which (S)-2-phenyl-2,5-dihydrofuran exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan ring and phenyl group contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-phenylfuran: Lacks the dihydro component, making it less flexible.
2,5-dihydrofuran: Lacks the phenyl group, reducing its potential for aromatic interactions.
Tetrahydrofuran: Fully saturated, leading to different chemical reactivity.
Uniqueness
(S)-2-phenyl-2,5-dihydrofuran is unique due to the combination of the furan ring, phenyl group, and the specific (S)-configuration. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C10H10O |
|---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
(2S)-2-phenyl-2,5-dihydrofuran |
InChI |
InChI=1S/C10H10O/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-7,10H,8H2/t10-/m0/s1 |
InChI Key |
WQMKMOVWAJSEFA-JTQLQIEISA-N |
Isomeric SMILES |
C1C=C[C@H](O1)C2=CC=CC=C2 |
Canonical SMILES |
C1C=CC(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, [1-methyl-1-(2-propenyloxy)-3-butenyl]-](/img/structure/B14278893.png)

![Benzaldehyde, 2,2'-[9,10-anthracenediylbis(methyleneoxy)]bis-](/img/structure/B14278906.png)
![2-{4-[(8-Methyldecyl)oxy]phenyl}-5-octylpyrimidine](/img/structure/B14278912.png)

![1,19-Diazoniatricyclo[32.3.1.115,19]nonatriaconta-1(38),15,17,19(39),34,36-hexaene](/img/structure/B14278931.png)
![2-Propen-1-amine, N-[(4-chlorophenyl)methylene]-](/img/structure/B14278933.png)
![N-[(Piperidine-1-carbothioyl)sulfanyl]formamide](/img/structure/B14278939.png)
![[1,1'-Biphenyl]diol, 4-chloro-](/img/structure/B14278942.png)




![1-[(Octadecyloxy)methyl]pyrene](/img/structure/B14278970.png)
